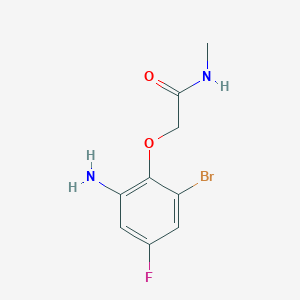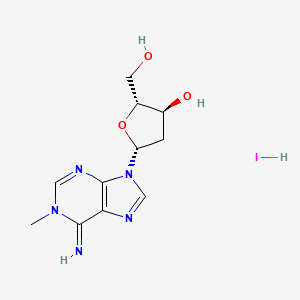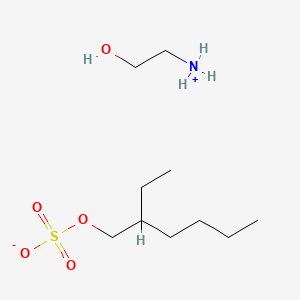
(2-Hydroxyethyl)ammonium 2-ethylhexyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxyethyl)ammonium 2-ethylhexyl sulphate is a chemical compound with the molecular formula C10H25NO5S and a molecular weight of 271.37 g/mol. It is also known by other names such as ethanol, 2-amino-, compound with 2-ethylhexyl hydrogen sulfate (1:1) and sulfuric acid, 2-ethylhexyl ester, compound with 2-aminoethanol (1:1). This compound is used in various industrial and scientific applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)ammonium 2-ethylhexyl sulphate typically involves the reaction of 2-ethylhexyl alcohol with sulfur trioxide to form 2-ethylhexyl hydrogen sulfate. This intermediate is then reacted with 2-aminoethanol to produce the final compound . The reaction conditions usually involve controlled temperatures and the use of a continuous reactor, such as a falling film reactor .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous reactors ensures efficient and consistent production. The final product is then purified and packaged for various applications .
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxyethyl)ammonium 2-ethylhexyl sulphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different sulfate derivatives, while substitution reactions can produce a variety of substituted ammonium compounds .
Scientific Research Applications
(2-Hydroxyethyl)ammonium 2-ethylhexyl sulphate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is utilized in biological studies for its ability to interact with cellular membranes.
Industry: The compound is used in the production of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of (2-Hydroxyethyl)ammonium 2-ethylhexyl sulphate involves its interaction with molecular targets such as cellular membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Sodium 2-ethylhexyl sulfate: This compound is similar in structure but contains a sodium ion instead of an ammonium ion.
(2-Hydroxyethyl)ammonium nitrate: Another similar compound, but with a nitrate group instead of a sulfate group.
Uniqueness
(2-Hydroxyethyl)ammonium 2-ethylhexyl sulphate is unique due to its specific combination of functional groups, which confer distinct properties such as its amphiphilic nature and ability to act as a surfactant. This makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are required.
Properties
CAS No. |
99948-85-3 |
|---|---|
Molecular Formula |
C10H25NO5S |
Molecular Weight |
271.38 g/mol |
IUPAC Name |
2-ethylhexyl sulfate;2-hydroxyethylazanium |
InChI |
InChI=1S/C8H18O4S.C2H7NO/c1-3-5-6-8(4-2)7-12-13(9,10)11;3-1-2-4/h8H,3-7H2,1-2H3,(H,9,10,11);4H,1-3H2 |
InChI Key |
QOYNIGGAEJZVFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COS(=O)(=O)[O-].C(CO)[NH3+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


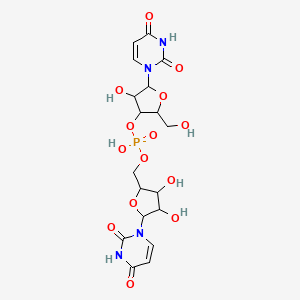
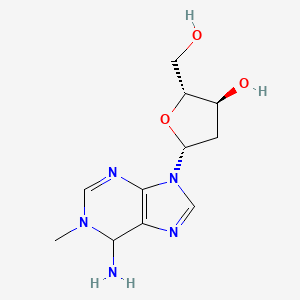
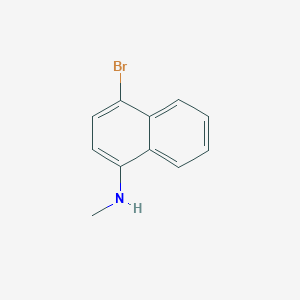
![1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12076943.png)
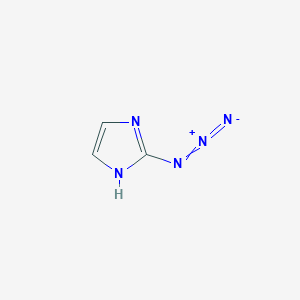

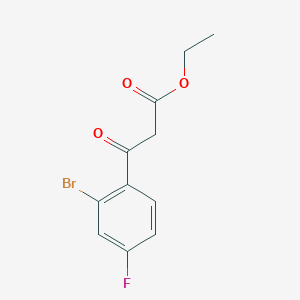

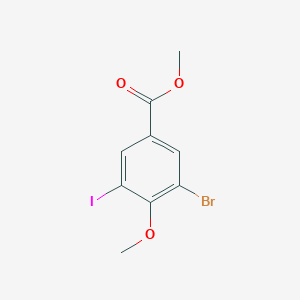
![2-[4-(3,3-Dimethyl-butoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B12076983.png)
![(2R,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride](/img/structure/B12076991.png)

